1-(2,4-Dichlorophenoxy)-4-methylphthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenoxy)-4-methylphthalazine is an organic compound that belongs to the class of phthalazines It is characterized by the presence of a dichlorophenoxy group and a methyl group attached to the phthalazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenoxy)-4-methylphthalazine typically involves the reaction of 2,4-dichlorophenol with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenoxy)-4-methylphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenoxy group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenoxy)-4-methylphthalazine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenoxy)-4-methylphthalazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms.
Dichlorprop: A herbicide with a similar dichlorophenoxy group.
Uniqueness
1-(2,4-Dichlorophenoxy)-4-methylphthalazine is unique due to its specific phthalazine structure, which imparts distinct chemical and biological properties. Its combination of a dichlorophenoxy group and a methyl group on the phthalazine ring sets it apart from other similar compounds.
Properties
Molecular Formula |
C15H10Cl2N2O |
---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenoxy)-4-methylphthalazine |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-11-4-2-3-5-12(11)15(19-18-9)20-14-7-6-10(16)8-13(14)17/h2-8H,1H3 |
InChI Key |
MGIUUAREEIQPNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.